molecular formula C17H13NO4S B2485554 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate CAS No. 300570-78-9

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate

Cat. No.: B2485554
CAS No.: 300570-78-9
M. Wt: 327.35
InChI Key: BACJNSPVALMUAK-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is a chemical compound with diverse research potentials. It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate are not well-studied. Benzoxazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups present in the benzoxazole derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Benzoxazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate typically involves the reaction of 2-oxo-2-phenylethyl bromide with benzo[d]oxazol-2-ylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d]oxazol-2-ylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a quorum sensing inhibitor in Gram-negative bacteria, making it a candidate for antimicrobial research.

    Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol derivatives: These compounds also exhibit quorum sensing inhibition and antimicrobial activities.

    Benzoxazole derivatives: Similar to 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate, these compounds have a wide range of biological activities, including anticancer and antimicrobial properties.

Uniqueness

What sets this compound apart is its specific structure, which combines the properties of both benzoxazole and phenylethyl groups. This unique combination enhances its biological activity and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

phenacyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-23-17-18-13-8-4-5-9-15(13)22-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACJNSPVALMUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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